

Desdiiodo lopamidol molecular weight and formula

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Compound of Interest

Compound Name: *lopamidol Impurity (Desdiiodo lopamidol)*

Cat. No.: *B602082*

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In-Depth Technical Guide: Desdiiodo lopamidol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Desdiiodo lopamidol, a known process-related impurity of the non-ionic, water-soluble radiographic contrast agent, lopamidol. The presence and quantity of such impurities are critical quality attributes for the final drug product, directly impacting its safety and efficacy. This document details the molecular and physicochemical properties of Desdiiodo lopamidol, outlines experimental protocols for its identification and quantification, and discusses its relevance in the context of pharmaceutical quality control.

Molecular Profile and Physicochemical Properties

Desdiiodo lopamidol is structurally similar to the active pharmaceutical ingredient (API) lopamidol, but lacks two of the three iodine atoms on the benzene ring. This structural difference significantly alters its properties and renders it ineffective as a contrast agent. Its primary relevance is as a reference standard for impurity profiling in the manufacturing of lopamidol.

Chemical Structure and Formula

- Systematic Name: (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide[1]
- Synonyms: lopamidol Impurity 12[2]
- CAS Number: 1798830-49-5[1][3][4]
- Molecular Formula: C₁₇H₂₄IN₃O₈[1][3]
- Parent Drug: lopamidol[4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for Desdiiodo lopamidol, with a comparison to its parent compound, lopamidol, for context.

Property	Desdiiodo lopamidol	lopamidol
Molecular Weight	525.30 g/mol [3]	~777.1 g/mol [5]
Molecular Formula	C ₁₇ H ₂₄ IN ₃ O ₈ [1][3]	C ₁₇ H ₂₂ I ₃ N ₃ O ₈ [5]
pKa (Predicted)	12.38 ± 0.46[2]	Not available
Appearance	Assumed to be a white to off-white solid	White to off-white powder
Solubility	Expected to have high water solubility	High water solubility (100 mg/mL)[6]

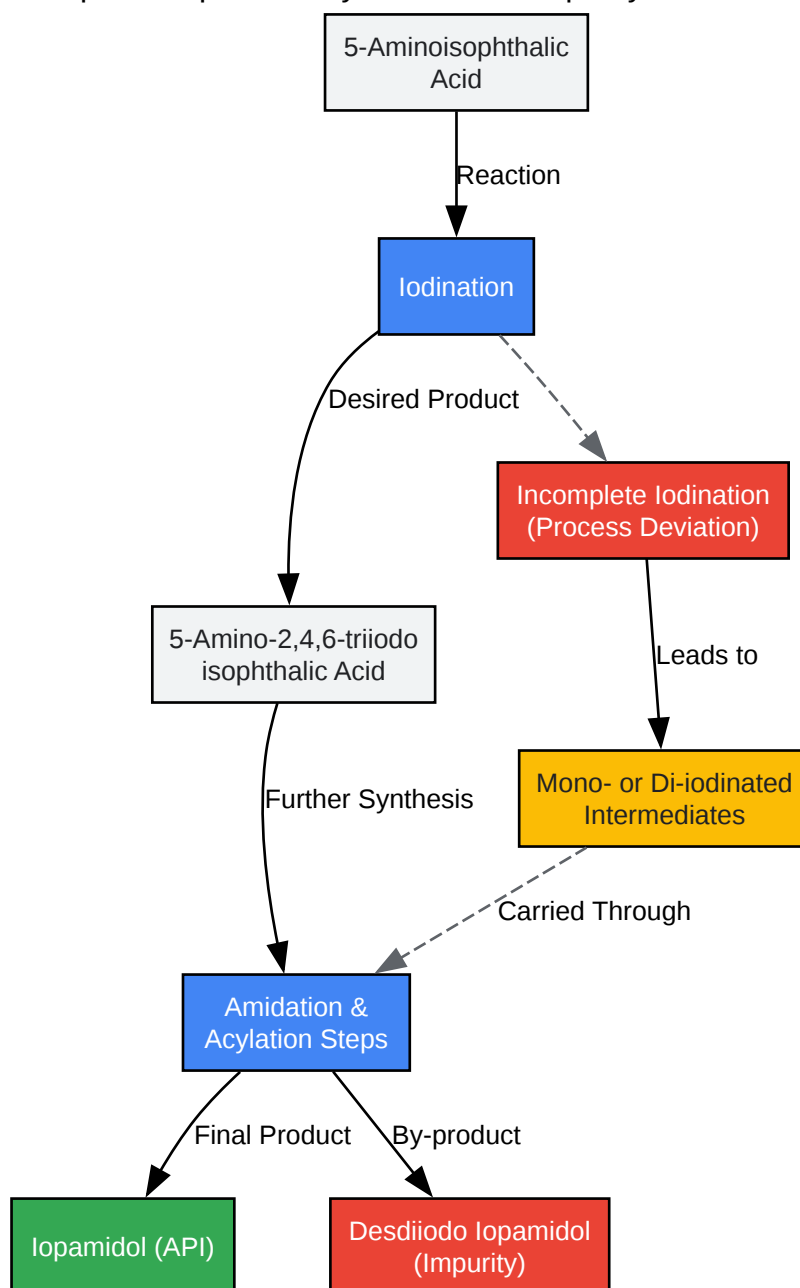
Formation and Synthesis Context

Desdiiodo lopamidol is not synthesized intentionally for therapeutic purposes. Instead, it is a process-related impurity that can arise during the multi-step synthesis of lopamidol.[7] The formation of such impurities is a critical concern in pharmaceutical manufacturing, necessitating strict control over reaction conditions and purification processes.

The synthesis of lopamidol is complex, involving the creation of a tri-iodinated benzene ring core followed by amidation and acylation steps.[7] Impurities like Desdiiodo lopamidol can be

formed due to incomplete iodination of the benzene ring precursor. If the starting material, 5-aminoisophthalic acid, is not fully iodinated to 5-amino-2,4,6-triiodoisophthalic acid, subsequent steps will lead to the formation of mono- or di-iodinated analogues, including Desdiiodo lopamidol.

Simplified lopamidol Synthesis and Impurity Formation



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Caption: lopamidol synthesis pathway and the origin of Desdiiodo lopamidol.

Experimental Protocols: Impurity Identification

The identification and quantification of Desdiiodo lopamidol and other related substances in the lopamidol drug substance are typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[7] The protocol below is a representative method based on common practices for analyzing lopamidol impurities.

Objective

To separate, identify, and quantify Desdiiodo lopamidol and other process-related impurities in a sample of lopamidol API.

Materials and Instrumentation

- Instrumentation: HPLC system with a UV detector (set at 240 nm), and/or a Mass Spectrometer.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 10 µm particle size).[8]
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile or Methanol[8]
- Reference Standards: lopamidol RS, Desdiiodo lopamidol RS.
- Sample: lopamidol API for testing.

Chromatographic Conditions (Example)

Parameter	Value
Column	C18 (250 mm x 4.6 mm, 10 µm)[8]
Flow Rate	1.0 - 2.0 mL/min
Column Temp.	20-30°C[8]
Detection	UV at 240 nm
Injection Vol.	20 µL
Mobile Phase	Gradient elution with Water (A) and Acetonitrile/Methanol (B)[8]

Procedure

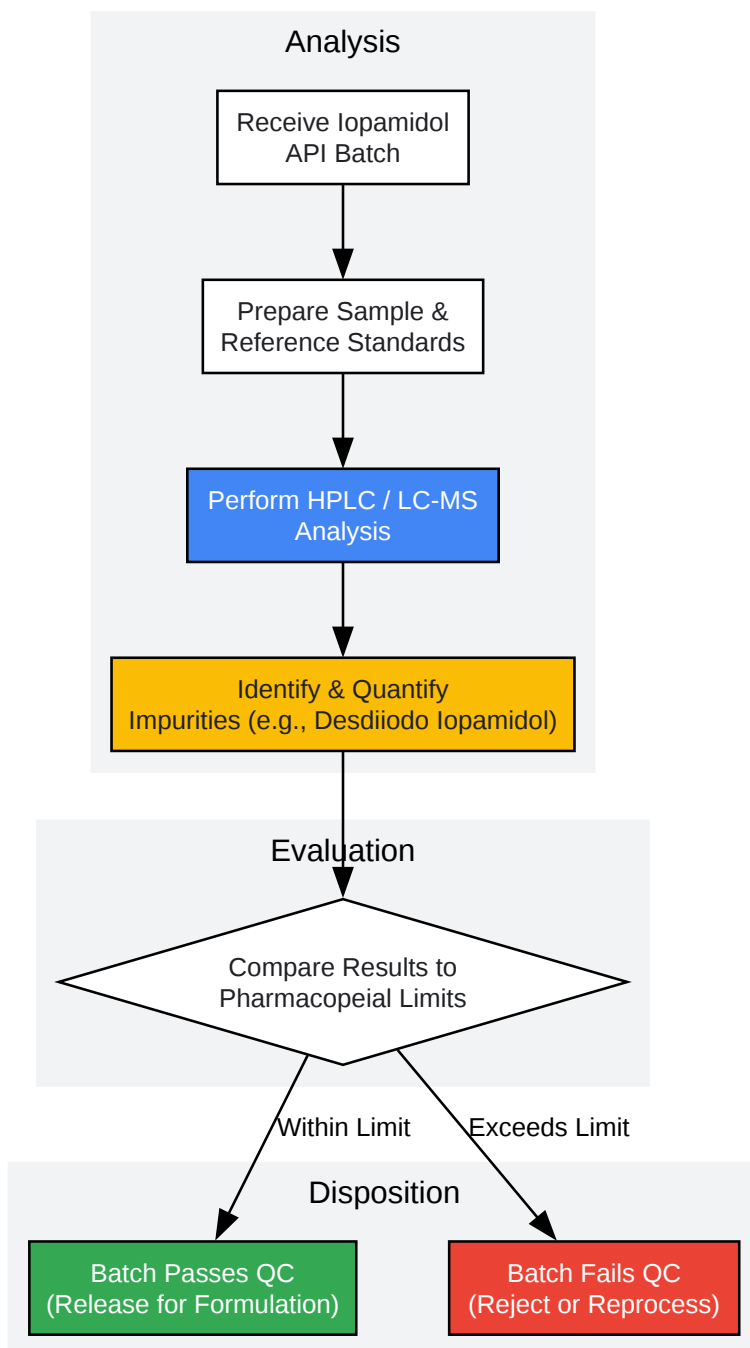
- **Standard Preparation:** Prepare a stock solution of Desdiiodo lopamidol reference standard in water. Create a series of dilutions to establish a calibration curve.
- **Sample Preparation:** Accurately weigh and dissolve the lopamidol API sample in water to a known concentration.
- **Chromatography:** Inject the prepared standard and sample solutions into the HPLC system.
- **Data Analysis:**
 - Identify the peak corresponding to Desdiiodo lopamidol in the sample chromatogram by comparing its retention time with that of the reference standard.
 - Quantify the amount of Desdiiodo lopamidol in the sample by comparing the peak area to the calibration curve derived from the reference standard solutions.
 - Ensure that the levels of Desdiiodo lopamidol and other impurities do not exceed the limits specified in pharmacopeial monographs (e.g., USP, EP).

Logical Workflow for Quality Control

The management of impurities like Desdiiodo lopamidol is a fundamental aspect of pharmaceutical quality assurance. A systematic workflow ensures that the final drug product is

safe and pure.

Quality Control Workflow for Iopamidol Impurities



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